molecular formula C12H8FN3O2 B11937978 Diazene, (4-fluoro-3-nitrophenyl)phenyl-

Diazene, (4-fluoro-3-nitrophenyl)phenyl-

Cat. No.: B11937978
M. Wt: 245.21 g/mol
InChI Key: BMKSLNDTZAAICN-UHFFFAOYSA-N
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Description

Diazene, (4-fluoro-3-nitrophenyl)phenyl- is an azo compound characterized by a diazene (N=N) core linking two aromatic rings: a phenyl group and a 4-fluoro-3-nitrophenyl group. Its molecular formula is C₁₂H₈FN₃O₂, with a molecular weight of 245.21 g/mol. The compound’s structure combines electron-withdrawing substituents—a nitro (-NO₂) group at the 3-position and a fluorine (-F) atom at the 4-position on the phenyl ring—which significantly influence its electronic properties, stability, and reactivity. Azo compounds like this are historically significant in dye chemistry and materials science due to their chromophoric and structural versatility .

Properties

Molecular Formula

C12H8FN3O2

Molecular Weight

245.21 g/mol

IUPAC Name

(4-fluoro-3-nitrophenyl)-phenyldiazene

InChI

InChI=1S/C12H8FN3O2/c13-11-7-6-10(8-12(11)16(17)18)15-14-9-4-2-1-3-5-9/h1-8H

InChI Key

BMKSLNDTZAAICN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution Reactions

A foundational approach to synthesizing Diazene, (4-fluoro-3-nitrophenyl)phenyl- involves nucleophilic aromatic substitution (NAS) of 4-fluoro-3-nitroaniline derivatives. The fluorine atom at the para position is activated for displacement by the electron-withdrawing nitro group at the meta position, enabling reactions with phenylhydrazine or its derivatives. Early methods described in patents involve heating 4-fluoro-3-nitroaniline with phenylhydrazine in polar solvents like ethanol or methanol under reflux conditions. These reactions typically proceed at 60–80°C for 8–12 hours, yielding the diazene product with moderate efficiency (60–75% yield).

Key challenges in traditional methods include side reactions such as over-reduction of the nitro group or competing hydrolysis of the diazene linkage. To mitigate these issues, buffering agents like sodium acetate are often added to maintain a mildly acidic pH.

Optimized Laboratory-Scale Procedures

Potassium Carbonate-Mediated Alkylation

A high-yield laboratory method involves the reaction of 4-fluoro-3-nitroaniline with iodomethane (CH₃I) in the presence of potassium carbonate (K₂CO₃) as a base. This procedure, detailed by Ambeed.com, achieves a 92% yield under the following conditions:

ParameterValue
SolventAnhydrous N,N-dimethylformamide (DMF)
Temperature80°C
Reaction Time10 hours
WorkupDichloromethane extraction, NaHCO₃ wash, MgSO₄ drying

The reaction mechanism involves deprotonation of the aniline nitrogen by K₂CO₃, followed by nucleophilic attack on CH₃I to form the N-methyl intermediate. Subsequent diazene formation occurs via coupling with phenylhydrazine under oxidative conditions.

Tin-Mediated Reductive Coupling

An alternative pathway employs tin powder as a reducing agent in acetic acid. This method, adapted from MDPI’s synthesis of related benzotriazine derivatives, involves the reduction of nitro groups to amines, followed by diazene formation. For example:

  • Reduction Step :

    • Substrate: 1-Fluoro-2-nitrobenzene

    • Reagents: Sn powder (4.0 mmol), acetic acid (5 mL)

    • Conditions: 118°C for 20 minutes

    • Outcome: Selective reduction to 4-fluoro-3-aminophenyl intermediate.

  • Diazene Formation :

    • Coupling Agent: Phenylhydrazine (1.2 equiv)

    • Solvent: Ethanol

    • Yield: 78–85% after recrystallization.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost efficiency. Patent US3944612A discloses a continuous flow process where 4-fluoro-3-nitroaniline reacts with phenylhydrazine in a tubular reactor at 100–120°C under 50–100 psi pressure. Key advantages include:

  • Throughput : 500–1,000 kg/day

  • Purity : ≥98% (HPLC)

  • Byproduct Management : In-line filtration removes insoluble impurities.

Purification Protocols

Industrial batches undergo multi-step purification:

  • Liquid-Liquid Extraction : Separation using ethyl acetate/water biphasic systems.

  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate (7:3) eluent.

  • Recrystallization : Final product recrystallized from hot ethanol.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The table below contrasts yields across methods:

MethodYield (%)Purity (%)Key Advantage
K₂CO₃/CH₃I Alkylation9299Short reaction time
Tin/Acetic Acid Reduction8597Selective nitro reduction
Continuous Flow8998Scalability

Emerging Innovations and Research Frontiers

Photocatalytic Diazene Synthesis

Recent studies explore visible-light-driven catalysis for diazene formation. For instance, eosin Y as a photocatalyst enables room-temperature reactions with 90% yield in aqueous media, reducing energy consumption.

Biocatalytic Approaches

Enzymatic coupling using horseradish peroxidase (HRP) has shown promise in preliminary trials, achieving 70% yield under mild conditions (pH 7, 25°C) .

Chemical Reactions Analysis

Types of Reactions

Diazene, (4-fluoro-3-nitrophenyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-fluoro-3-aminophenyl diazene.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of 4-fluoro-3-aminophenyl diazene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diazene, (4-fluoro-3-nitrophenyl)phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Diazene, (4-fluoro-3-nitrophenyl)phenyl- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares Diazene, (4-fluoro-3-nitrophenyl)phenyl- with structurally related azo compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number Key Features
Diazene, (4-fluoro-3-nitrophenyl)phenyl- C₁₂H₈FN₃O₂ 245.21 4-F, 3-NO₂ N/A Dual electron-withdrawing groups
Diazene, (4-nitrophenyl)phenyl- C₁₂H₉N₃O₂ 227.22 4-NO₂ 2491-52-3 Single nitro group
Diazene, (3-nitrophenyl)phenyl- C₁₂H₉N₃O₂ 227.22 3-NO₂ N/A Meta-nitro substitution
Diazene, (2-fluoro-4-nitrophenyl)phenyl- C₁₂H₈FN₃O₂ 245.21 2-F, 4-NO₂ N/A Altered substituent positions

Key Observations :

  • The presence of both nitro and fluorine substituents in the target compound introduces synergistic electron-withdrawing effects, reducing electron density on the aromatic rings compared to monosubstituted analogs .
  • The 3-nitro-4-fluoro substitution pattern creates steric and electronic effects distinct from compounds like Diazene, (4-nitrophenyl)phenyl-, which lacks fluorine.

Electronic and Reactivity Comparisons

  • Electron-Withdrawing Effects: The nitro group (-NO₂) is a strong meta-directing, deactivating group, while fluorine (-F) is an ortho/para-directing, weakly deactivating group. In contrast, monosubstituted compounds like Diazene, (4-nitrophenyl)phenyl- exhibit simpler electronic profiles, making them more reactive in reduction or electrophilic substitution reactions .
  • Synthetic Considerations: Synthesis of the target compound likely involves sequential nitration and fluorination steps, whereas monosubstituted analogs (e.g., Diazene, (4-nitrophenyl)phenyl-) may be synthesized via direct diazo coupling . Evidence from the synthesis of related intermediates (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) suggests that SnCl₂·2H₂O-mediated reduction could be a critical step in generating precursors for substituted azo compounds .

Q & A

Q. Example Table: Key Spectral Signatures

Functional GroupNMR (δ, ppm)UV-Vis (λmax, nm)
-NO₂ (nitro)¹³C: 145–150420–460
-F (fluoro)¹H: 7.2–7.8N/A
-N=N- (diazenyl)¹H: 8.1–8.5450–500

Advanced: How can researchers resolve contradictory spectral data in fluorinated Diazene derivatives?

Answer:
Contradictions often arise from isomerism, solvent effects, or impurities. Mitigation strategies include:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) by analyzing signal splitting at low temperatures .
  • Database Referencing : Match spectral patterns with authoritative databases like NIST Chemistry WebBook (e.g., UV/Vis data for (4-Methoxyphenyl)(4-nitrophenyl)diazene ).

For conflicting mass spectra, use high-resolution instruments (HRMS) to distinguish isotopic clusters from co-eluting impurities .

Advanced: What factors influence the regioselectivity of asymmetrical Diazene synthesis?

Answer:
Regioselectivity is governed by:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) deactivate the ring, directing coupling to electron-rich positions. Fluorine’s inductive effect enhances meta substitution .
  • Steric Hindrance : Bulky groups (e.g., trifluoromethyl) favor coupling at less hindered sites. For example, 4-fluoro-3-nitrophenyl groups couple predominantly at the ortho position due to steric shielding .
  • Catalytic Conditions : Pd-mediated cross-coupling reactions improve selectivity for asymmetrical products. Ligand choice (e.g., PPh₃ vs. Xantphos) alters reaction pathways .

Advanced: How can the stability of Diazene derivatives be analyzed under varying experimental conditions?

Answer:
Stability studies should assess:

  • Thermal Degradation : Use TGA/DSC to determine decomposition temperatures. Fluorinated derivatives typically degrade above 200°C due to C-F bond stability .
  • Photolytic Sensitivity : Expose compounds to UV light (λ = 365 nm) and monitor absorbance changes. Nitroaryl diazenes often undergo cis-trans isomerization under prolonged irradiation .
  • pH-Dependent Stability : Conduct kinetic studies in buffered solutions (pH 1–14). Diazene bonds are prone to hydrolysis in acidic media (pH < 3), forming hydrazine byproducts .

For long-term storage, keep compounds in amber vials under inert gas (N₂/Ar) at –20°C .

Advanced: What strategies optimize the yield of Diazene-metal complexes for analytical applications?

Answer:
Key methodologies include:

  • Ligand Design : Use chelating groups (e.g., sulfonamide or acetylacetone) to enhance metal binding. For example, sulfonamide-functionalized diazenes form stable complexes with Cu²⁺/Fe³⁺ .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of metal salts. Avoid protic solvents to prevent ligand protonation .
  • Stoichiometric Control : Maintain a 1:2 (metal:ligand) ratio to prevent oligomerization. Monitor complexation via color changes (e.g., Cu²⁺ complexes turn deep green) .

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